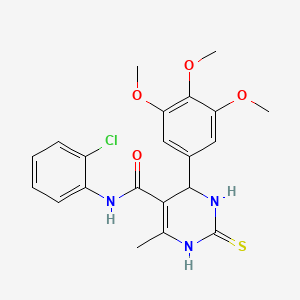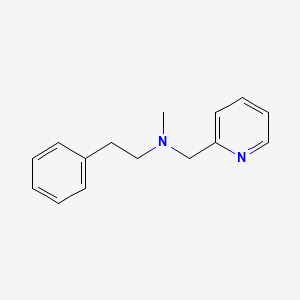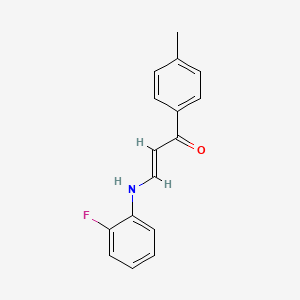![molecular formula C15H17Cl2NO2 B4911957 1-[2-(3,5-dichlorophenyl)propan-2-yl]-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one](/img/structure/B4911957.png)
1-[2-(3,5-dichlorophenyl)propan-2-yl]-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,5-dichlorophenyl)propan-2-yl]-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one is a synthetic organic compound with a complex structure It features a pyrrolone ring substituted with a 3,5-dichlorophenyl group, a hydroxy group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,5-dichlorophenyl)propan-2-yl]-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one typically involves multi-step organic reactions. One common route starts with the preparation of the 3,5-dichlorophenylpropan-2-yl intermediate, which is then subjected to cyclization and functional group modifications to form the final pyrrolone structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,5-dichlorophenyl)propan-2-yl]-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while nucleophilic substitution of the dichlorophenyl group can yield a variety of substituted derivatives.
Scientific Research Applications
1-[2-(3,5-dichlorophenyl)propan-2-yl]-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-(3,5-dichlorophenyl)propan-2-yl]-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[2-(3,5-dichlorophenyl)propan-2-yl]-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one: Unique due to its specific substitution pattern and functional groups.
Other Pyrrolone Derivatives: Compounds with different substituents on the pyrrolone ring, which may exhibit varying biological activities and chemical properties.
Phenylpropanolamine Derivatives: Compounds with similar phenylpropanolamine structures but different functional groups, leading to distinct pharmacological profiles.
Uniqueness
This compound stands out due to its specific combination of a dichlorophenyl group, a hydroxy group, and a pyrrolone ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-(3,5-dichlorophenyl)propan-2-yl]-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO2/c1-8-9(2)14(20)18(13(8)19)15(3,4)10-5-11(16)7-12(17)6-10/h5-7,13,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKGBQBJHBMGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C1O)C(C)(C)C2=CC(=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-methyl-3-furoyl)-2-piperidinecarboxamide](/img/structure/B4911885.png)

![1-methyl-4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine](/img/structure/B4911902.png)
![methyl 3-({[3-(dimethylamino)propyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B4911909.png)
![N-benzyl-2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxoacetamide](/img/structure/B4911913.png)
![17-(4-iodophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4911916.png)
![ethyl 1-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4911922.png)



![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-(2,3,6-trifluorobenzyl)methanamine](/img/structure/B4911950.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4911980.png)
![N-ethyl-3-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-butenamide](/img/structure/B4911988.png)
![[4-(Diethylamino)phenyl]-(1-ethylbenzimidazol-2-yl)methanol](/img/structure/B4912001.png)
